An In-Depth Technical Guide to 4-(Neopentylamino)cyclohexan-1-ol: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 4-(Neopentylamino)cyclohexan-1-ol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Neopentylamino)cyclohexan-1-ol, a substituted cyclohexanol derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to present a robust profile, including its structure, predicted properties, a detailed synthetic protocol, and prospective applications.
Chemical Structure and Isomerism
4-(Neopentylamino)cyclohexan-1-ol is a secondary amine and a primary alcohol built on a cyclohexane scaffold. The neopentyl group, (CH₃)₃CCH₂-, is attached to the nitrogen atom at the 4-position of the cyclohexanol ring. The presence of two substituents on the cyclohexane ring gives rise to cis and trans diastereomers, which can significantly influence the molecule's physical properties and biological activity.
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trans isomer: The hydroxyl and neopentylamino groups are on opposite faces of the cyclohexane ring. In a chair conformation, both substituents can occupy equatorial positions, leading to a more stable conformation.
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cis isomer: The hydroxyl and neopentylamino groups are on the same face of the ring. In a chair conformation, one substituent will be in an axial position and the other in an equatorial position, resulting in higher steric strain compared to the trans isomer.
The IUPAC name for this compound is 4-((2,2-dimethylpropyl)amino)cyclohexan-1-ol.
Molecular Structure:
Caption: 2D structure of 4-(Neopentylamino)cyclohexan-1-ol.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₂₃NO |
| Molecular Weight | 185.31 g/mol |
| Appearance | Likely a white to off-white solid at room temperature |
| Boiling Point | Estimated to be in the range of 250-280 °C |
| Melting Point | Dependent on the cis/trans isomeric ratio |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and dichloromethane. |
| pKa (amine) | Estimated to be around 10-11 |
Synthesis of 4-(Neopentylamino)cyclohexan-1-ol
A robust and widely applicable method for the synthesis of N-substituted aminocyclohexanols is reductive amination. This approach involves the reaction of a ketone with an amine in the presence of a reducing agent. For the synthesis of 4-(Neopentylamino)cyclohexan-1-ol, the starting materials would be 4-hydroxycyclohexanone and neopentylamine.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 4-(Neopentylamino)cyclohexan-1-ol via reductive amination.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization.
Materials:
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4-Hydroxycyclohexanone
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Neopentylamine
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Sodium triacetoxyborohydride (STAB)
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Dichloromethane (DCM), anhydrous
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Acetic acid, glacial
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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Reaction Setup: To a solution of 4-hydroxycyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add neopentylamine (1.1 eq).
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Acid Catalysis: Add glacial acetic acid (0.1 eq) to the reaction mixture. Stir for 20-30 minutes at room temperature to facilitate the formation of the iminium intermediate.
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Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. The addition should be controlled to manage any potential exotherm.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired 4-(Neopentylamino)cyclohexan-1-ol. The cis and trans isomers may be separable by careful chromatography.
Justification of Experimental Choices
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Reductive Amination: This method is chosen for its mild reaction conditions and high functional group tolerance, making it ideal for substrates with hydroxyl groups.
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Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent for imines and enamines in the presence of aldehydes and ketones. It is less basic than other hydride reagents like sodium cyanoborohydride, reducing the likelihood of side reactions.
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Dichloromethane (DCM): DCM is a common solvent for reductive aminations as it is relatively non-polar and aprotic, and effectively solubilizes the reactants.
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Acetic Acid: A catalytic amount of weak acid is necessary to promote the formation of the iminium ion intermediate, which is more electrophilic and readily reduced.
Potential Applications in Drug Development
While there is no specific literature on the applications of 4-(Neopentylamino)cyclohexan-1-ol, its structural motifs are present in various biologically active molecules.
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Scaffold for Medicinal Chemistry: The 4-aminocyclohexanol core is a versatile scaffold in drug discovery. The amino and hydroxyl groups provide handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).
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Analgesics and Anesthetics: Substituted aminocyclohexanols have been investigated for their potential as analgesics and local anesthetics.
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Kinase Inhibitors: The aminocyclohexanol moiety can be found in some kinase inhibitors, where it acts as a key pharmacophoric element for binding to the ATP-binding pocket of kinases.
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Antiviral and Antibacterial Agents: The lipophilic neopentyl group combined with the polar aminocyclohexanol core could impart favorable properties for cell membrane permeability, a desirable trait for certain antimicrobial agents.
Characterization and Quality Control
The synthesized 4-(Neopentylamino)cyclohexan-1-ol should be thoroughly characterized to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The integration of proton signals can verify the ratio of the neopentyl group to the cyclohexyl ring protons. The chemical shifts and coupling constants will differ for the cis and trans isomers.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H and N-H stretches (typically broad signals in the 3200-3600 cm⁻¹ region) and C-H stretches.
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Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.
Conclusion
4-(Neopentylamino)cyclohexan-1-ol is a molecule with interesting structural features that make it a valuable building block for research in medicinal chemistry and materials science. While direct experimental data is scarce, its synthesis can be reliably achieved through established methods like reductive amination. The detailed synthetic protocol and characterization methods outlined in this guide provide a solid foundation for researchers to produce and study this compound and its derivatives for various potential applications.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
